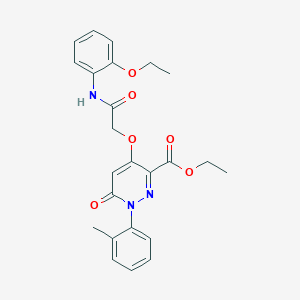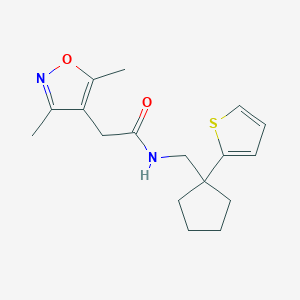
cis-4-Cyclopentene-1,3-Diol
説明
Cis-4-Cyclopentene-1,3-diol is an important building block for the synthesis of natural products with cyclopentanoid structure elements . It is a useful chemical intermediate that can be converted to diacetate, acetylation, or chloroacetate .
Synthesis Analysis
Cis-4-Cyclopentene-1,3-diol is used in the preparation of key intermediates of prostaglandin synthesis . It has been used in the acylative desymmetrization of cyclic 1,3-diols . The hydrogenative conversions of the biobased platform molecules 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols are established using a pre-activated Knölker-type iron catalyst .Molecular Structure Analysis
The molecular formula of cis-4-Cyclopentene-1,3-diol is C5H8O2 . The InChI key is IGRLIBJHDBWKNA-SYDPRGILSA-N .Chemical Reactions Analysis
Cis-4-Cyclopentene-1,3-diol reacts with RMgCl (R = alkyl, aryl) in the presence of a palladium catalyst, proceeding with retention of configuration to give cis-1,2-regioisomers as the major products .Physical And Chemical Properties Analysis
Cis-4-Cyclopentene-1,3-diol has a molecular weight of 100.12 g/mol . It is a solid with a melting point of 55-59 °C .科学的研究の応用
- Details : Researchers utilize this compound to construct complex molecules found in natural products, such as bioactive compounds, alkaloids, and terpenes. Its cyclopentane ring contributes to the diversity of these molecules .
- Details : Prostaglandins are lipid mediators involved in inflammation, pain, and other physiological processes. Researchers use this compound to create specific intermediates needed for prostaglandin production .
Natural Product Synthesis
Prostaglandin Intermediates
These applications highlight the versatility and significance of cis-4-Cyclopentene-1,3-diol in scientific research. Its unique structure and reactivity continue to inspire innovative studies across multiple disciplines . If you need further information or additional applications, feel free to ask!
Safety and Hazards
将来の方向性
The high selectivity of cis-4-Cyclopentene-1,3-diol allows access to a new class of cyclopentanoids such as jasmonoids and isoprostanes . The side chain characterized by the cis allylic moiety is constructed by using the malonate/Pd cat reagent or propargylic-MgBr/CuCN reagent efficiently . This suggests potential future directions in the synthesis of these compounds.
作用機序
Target of Action
It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .
Mode of Action
It is used in the preparation of key intermediates of prostaglandin synthesis , which suggests that it may interact with enzymes involved in this pathway.
Biochemical Pathways
cis-4-Cyclopentene-1,3-Diol is involved in the synthesis of natural products with cyclopentanoid structure elements . It is used in the preparation of key intermediates of prostaglandin synthesis , a biochemical pathway that produces prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Result of Action
Given its role in the synthesis of natural products with cyclopentanoid structure elements , it may contribute to the biological activities of these compounds.
特性
IUPAC Name |
(1S,3R)-cyclopent-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLIBJHDBWKNA-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29783-26-4 | |
| Record name | 29783-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is cis-4-Cyclopentene-1,3-diol of interest to organic chemists?
A: cis-4-Cyclopentene-1,3-diol is a valuable building block in organic synthesis, particularly for constructing complex molecules like prostaglandins. Its cyclic structure and the presence of two hydroxyl groups offer multiple possibilities for regio- and stereoselective transformations. [, ]
Q2: What are the key challenges in using cis-4-Cyclopentene-1,3-diol for installing alkyl groups?
A: A key challenge is achieving regioselectivity during alkylation. The molecule possesses two potential reaction sites, leading to the formation of either the trans 1,4-isomer or the trans 1,2-isomer. Controlling the reaction conditions and selecting appropriate reagents are crucial to favor the desired product. []
Q3: How can organometallic reagents be used to install alkyl groups onto cis-4-Cyclopentene-1,3-diol?
A: Researchers have successfully utilized both copper- and nickel-based reagents for this purpose. Organocuprates, generated from alkyl Grignard reagents and copper salts like copper(I) cyanide, have proven effective. [] Additionally, nickel catalysts like NiCl2(dppp), in conjunction with alkyl Grignard reagents, offer another route for alkylation. [] The choice of reagent and solvent significantly influences the regioselectivity and yield of the desired alkylated product. []
Q4: Can you elaborate on the role of copper catalysts in alkylation reactions of cis-4-Cyclopentene-1,3-diol?
A: Copper catalysts play a crucial role in controlling the regioselectivity of the alkylation reaction. For example, employing a catalytic amount of copper(I) cyanide with butylmagnesium chloride in tetrahydrofuran (THF) primarily yielded the trans 1,2-isomer. [] This highlights the importance of optimizing the copper catalyst and reaction conditions to achieve the desired product distribution.
Q5: Beyond alkyl groups, what other functionalities can be introduced to cis-4-Cyclopentene-1,3-diol?
A: Aryl and alkenyl groups can be efficiently introduced using a nickel-catalyzed coupling reaction with the corresponding borate reagents. [] This method utilizes NiCl2(PPh3)2 as the catalyst and additives like tert-butyl isocyanide and sodium iodide to enhance regioselectivity, offering a versatile route for structural diversification. []
Q6: Has cis-4-Cyclopentene-1,3-diol been used in the synthesis of natural products?
A: Yes, the methodologies developed for functionalizing cis-4-Cyclopentene-1,3-diol have been successfully applied in synthesizing prostaglandin intermediates. This highlights the potential of this compound as a versatile building block for accessing biologically relevant molecules. []
Q7: Are there any alternative approaches for functionalizing cis-4-Cyclopentene-1,3-diol besides organometallic reagents?
A: Yes, Heck-Matsuda desymmetrization has been explored as a method to introduce aryl groups to cis-4-Cyclopentene-1,3-diol. [, , ] This approach utilizes palladium catalysis and aryl diazonium salts, providing an alternative strategy for diversifying this molecule. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




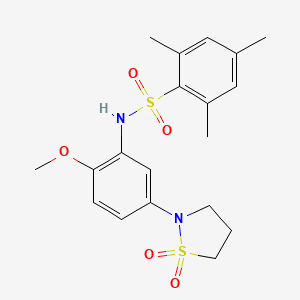
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)
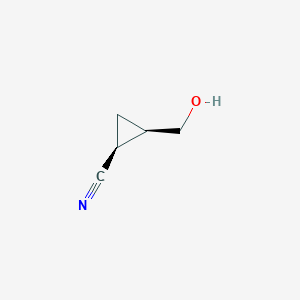
![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)
![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)


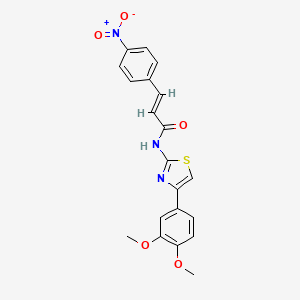
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
